(D)-PPA 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

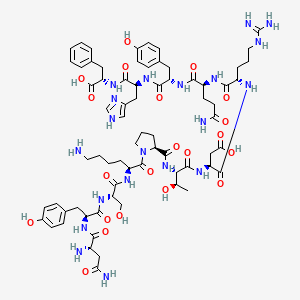

分子式 |

C70H98N20O21 |

|---|---|

分子量 |

1555.6 g/mol |

IUPAC 名称 |

(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C70H98N20O21/c1-36(92)57(89-66(107)53-13-8-26-90(53)68(109)46(11-5-6-24-71)82-65(106)52(34-91)88-62(103)47(27-38-14-18-41(93)19-15-38)83-58(99)43(72)31-55(74)96)67(108)86-50(32-56(97)98)64(105)80-44(12-7-25-78-70(75)76)59(100)81-45(22-23-54(73)95)60(101)84-48(28-39-16-20-42(94)21-17-39)61(102)85-49(30-40-33-77-35-79-40)63(104)87-51(69(110)111)29-37-9-3-2-4-10-37/h2-4,9-10,14-21,33,35-36,43-53,57,91-94H,5-8,11-13,22-32,34,71-72H2,1H3,(H2,73,95)(H2,74,96)(H,77,79)(H,80,105)(H,81,100)(H,82,106)(H,83,99)(H,84,101)(H,85,102)(H,86,108)(H,87,104)(H,88,103)(H,89,107)(H,97,98)(H,110,111)(H4,75,76,78)/t36-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,57+/m1/s1 |

InChI 键 |

ZEZZLZKHZPMELC-SESXWZJBSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)N)N)O |

规范 SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)N)O |

产品来源 |

United States |

Foundational & Exploratory

(D)-PPA 1 Mechanism of Action in T Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. By disrupting this critical immune checkpoint, this compound reinvigorates T cell-mediated immune responses, making it a promising candidate for cancer immunotherapy. This technical guide provides an in-depth overview of the core mechanism of action of this compound in T cell activation, focusing on its impact on key signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's function at the molecular level.

Core Mechanism of Action: Reversal of PD-1-Mediated Inhibition

The primary mechanism of action of this compound is the blockade of the PD-1/PD-L1 interaction.[1][2] PD-1 is an inhibitory receptor expressed on activated T cells, and its engagement with PD-L1, often overexpressed on tumor cells, leads to the suppression of T cell activity. This inhibition is mediated by the recruitment of the tyrosine phosphatase SHP-2 to the cytoplasmic tail of PD-1. SHP-2 then dephosphorylates key signaling molecules in the T cell receptor (TCR) signaling cascade, effectively dampening the activating signals required for T cell proliferation, cytokine production, and cytotoxic function.[1][3][4]

This compound, by binding to PD-L1, prevents its interaction with PD-1, thereby precluding the recruitment of SHP-2 to the TCR signaling complex. This action effectively "releases the brakes" on T cell activation, allowing the TCR signaling pathway to proceed, leading to enhanced anti-tumor immunity.[1][2][5]

Impact on T Cell Receptor Signaling Pathway

TCR engagement initiates a complex signaling cascade that is essential for T cell activation. This compound restores the fidelity of this pathway by preventing PD-1-mediated dephosphorylation of critical signaling intermediates.

Signaling Pathway Diagram

Caption: this compound blocks the PD-L1/PD-1 interaction, preventing SHP-2-mediated dephosphorylation of key TCR signaling molecules and restoring T cell activation.

Key Signaling Molecules Affected by this compound

-

Lck (Lymphocyte-specific protein tyrosine kinase): A critical initiating kinase in the TCR signaling cascade. While direct modulation of Lck by this compound has not been explicitly demonstrated, the restoration of downstream signaling suggests that Lck's activity is effectively maintained.

-

ZAP-70 (Zeta-chain-associated protein kinase 70): Following TCR stimulation, ZAP-70 is recruited to phosphorylated CD3ζ chains and is subsequently phosphorylated and activated by Lck. PD-1 signaling leads to the dephosphorylation of ZAP-70, thereby inhibiting its kinase activity.[3] By blocking the PD-1/PD-L1 interaction, this compound is proposed to maintain the phosphorylated, active state of ZAP-70. Phosphoproteomic studies have shown that PD-1 ligation significantly decreases phosphorylation of ZAP-70 at tyrosine residues 292 and 397.[3]

-

LAT (Linker for Activation of T cells): A central scaffold protein that, upon phosphorylation by ZAP-70, recruits numerous downstream signaling molecules to form the "LAT signalosome".[6] PD-1 engagement has been shown to decrease the phosphorylation of LAT at tyrosine 220.[3] this compound is expected to reverse this effect, promoting the formation of the LAT signalosome.

-

SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa): An adaptor protein that is crucial for T cell development and activation. It is phosphorylated by ZAP-70 and plays a key role in activating downstream effectors, including PLCγ1.[7]

-

PLCγ1 (Phospholipase C gamma 1): This enzyme is recruited to the LAT signalosome and, upon activation, generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium flux, a critical event in T cell activation.[8]

Quantitative Data on the Effects of PD-1/PD-L1 Blockade

The following table summarizes quantitative data from studies investigating the effects of PD-1 signaling, which this compound is designed to inhibit.

| Parameter | Condition | Fold Change/Effect | Reference |

| Phosphorylation of ZAP-70 (pTyr292) | PD-1 Ligation (30s) | ~1.5-fold decrease | [3] |

| Phosphorylation of ZAP-70 (pTyr397) | PD-1 Ligation (5min) | ~1.5-fold decrease | [3] |

| Phosphorylation of LAT (pTyr220) | PD-1 Ligation (30s) | ~2-fold decrease | [3] |

| Phosphorylation of CD3ζ | PD-1 Ligation (30s) | ~2-fold decrease | [3] |

| CD4+ T Cell Proliferation (Ki67+) | (D)PPA-1 treatment (sepsis model, Day 7) | Significant increase (p=0.0062) | [9] |

| CD8+ T Cell Proliferation (Ki67+) | (D)PPA-1 treatment (sepsis model, Day 7) | Significant increase (p<0.0001) | [9] |

| 2B4+ CD4+ T Cells | (D)PPA-1 treatment (sepsis model) | Significant decrease (p=0.014) | [9] |

| 2B4+ CD8+ T Cells | (D)PPA-1 treatment (sepsis model) | Significant decrease (p=0.0067) | [9] |

| Tim-3+ CD4+ T Cells | (D)PPA-1 treatment (sepsis model) | Significant decrease (p=0.024) | [9] |

| Tim-3+ CD8+ T Cells | (D)PPA-1 treatment (sepsis model) | Significant decrease (p=0.002) | [9] |

| pMHC complexes for max Ca2+ flux | No PD-L1 | ~10 complexes | [10] |

| pMHC complexes for max Ca2+ flux | With PD-L1 | ~30 complexes | [10] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound's mechanism of action are provided below.

T Cell Activation Assay

This protocol describes a general method for activating T cells in vitro to assess the effects of compounds like this compound.

Workflow Diagram

References

- 1. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Tim-3 and PD-1 pathways to reverse T cell exhaustion and restore anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PD-1 Immune Checkpoint Blockade and PSGL-1 Inhibition Synergize to Reinvigorate Exhausted T Cells [frontiersin.org]

- 4. The intracellular signalosome of PD-L1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversing T-cell Exhaustion in Cancer: Lessons Learned from PD-1/PD-L1 Immune Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 7. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase Cγ1 is required for pre-TCR signal transduction and pre-T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A genetically selective inhibitor reveals a ZAP-70 catalytic-independent function in TREG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

Technical Guide: Binding Affinity and Characterization of (D)-PPA 1 for PD-L1

This technical guide provides an in-depth overview of the binding affinity of the D-peptide antagonist, (D)-PPA 1, for the programmed death-ligand 1 (PD-L1). This document is intended for researchers, scientists, and drug development professionals working in the fields of immuno-oncology and peptide-based therapeutics.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, PD-L1, are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and maintaining immune homeostasis.[1][2][3] In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[1][2] Blocking the PD-1/PD-L1 interaction is a clinically validated strategy in cancer immunotherapy.[4][5][6] this compound is a hydrolysis-resistant D-peptide antagonist designed to inhibit this interaction.[7][8][9][10]

Binding Affinity of this compound for PD-L1

This compound has been identified as an inhibitor of the PD-1/PD-L1 interaction.[8][9][11] Quantitative analysis has demonstrated its binding affinity for PD-L1. Some sources also indicate its binding to PD-1.[2][7][9][12]

Table 1: Quantitative Binding Data for this compound

| Ligand | Analyte | Method | Binding Affinity (Kd) |

| PD-L1 | This compound | Not Specified | 0.51 µM[8][11] |

| PD-1 | This compound | Not Specified | 0.51 µM[2][7][9][12] |

Note: While several sources state that this compound binds to PD-L1 with a Kd of 0.51 µM, others report this same affinity value for its binding to PD-1. The primary literature should be consulted for clarification on the direct binding partner.

Experimental Protocols

The determination of binding affinity for peptide inhibitors like this compound typically involves biophysical assays such as Surface Plasmon Resonance (SPR) or Homogeneous Time-Resolved Fluorescence (HTRF). Below are generalized protocols for these methods.

1. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions.[4][13]

-

Immobilization:

-

A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Recombinant human PD-L1 protein is injected over the activated surface at a concentration of approximately 40 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve immobilization via amine coupling.[1]

-

Remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.

-

A reference flow cell is prepared similarly but without the protein to serve as a blank.[1]

-

-

Binding Analysis:

-

A serial dilution of this compound is prepared in a running buffer (e.g., HBS-EP+).

-

Each concentration of this compound is injected over the PD-L1 and reference flow cells at a constant flow rate.

-

The association of this compound to PD-L1 is monitored in real-time, followed by a dissociation phase where running buffer is flowed over the chip.

-

The sensor chip surface is regenerated between cycles using a mild acidic or basic solution to remove the bound peptide.

-

-

Data Analysis:

-

The response data from the reference flow cell is subtracted from the active flow cell to correct for bulk refractive index changes.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

2. Homogeneous Time-Resolved Fluorescence (HTRF) for Interaction Inhibition

HTRF is a proximity-based assay that measures the fluorescence resonance energy transfer between a donor and an acceptor fluorophore.[14][15]

-

Assay Principle:

-

Recombinant human PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2), respectively.[15]

-

When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal upon excitation.

-

An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.[16]

-

-

Experimental Procedure:

-

A serial dilution of this compound is prepared.

-

In a low-volume 384-well plate, the this compound dilutions are incubated with the tagged PD-1 and PD-L1 proteins.[16]

-

The reaction is allowed to reach equilibrium.

-

The plate is read on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[14][15]

-

-

Data Analysis:

-

The ratio of the acceptor to donor fluorescence intensity is calculated.

-

The percentage of inhibition is determined for each concentration of this compound relative to positive and negative controls.

-

The data is plotted as a dose-response curve, and the IC50 value is calculated.

-

Visualizations

PD-1/PD-L1 Signaling Pathway and Inhibition by this compound

References

- 1. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]

- 2. glpbio.com [glpbio.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. arp1.com [arp1.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Immune Checkpoints | Tocris Bioscience [tocris.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. aurorabiolabs.com [aurorabiolabs.com]

- 16. revvity.com [revvity.com]

(D)-PPA 1: A D-Peptide Antagonist for PD-1/PD-L1 Immune Checkpoint Blockade

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data related to (D)-PPA 1, a potent D-peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology and oncology.

Core Structure and Peptide Sequence

This compound is a synthetic, hydrolysis-resistant D-peptide antagonist designed to disrupt the PD-1/PD-L1 signaling axis, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3] The peptide is composed of 12 D-amino acids.

-

Peptide Sequence (Three-Letter Code): D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}[1]

-

Peptide Sequence (Single-Letter Code): NYSKPTDRQYHF (Note: All amino acids are D-isomers)[4][5]

The use of D-amino acids instead of their naturally occurring L-isomers confers significant resistance to proteolytic degradation, a key advantage for in vivo applications.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the PD-1/PD-L1 interaction.[1][2][4] It selectively binds to PD-L1, sterically hindering its association with the PD-1 receptor on the surface of activated T cells.[2][4][6][7]

The PD-1/PD-L1 pathway is a negative regulatory checkpoint in the immune system.[3] When PD-L1, often overexpressed on tumor cells or other cells in the tumor microenvironment, binds to PD-1 on T cells, it initiates an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[3][8] By blocking this interaction, this compound effectively "releases the brakes" on the anti-tumor immune response, restoring the ability of T cells to recognize and eliminate cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. Development of Glycosylation-Modified DPPA-1 Compounds as Innovative PD-1/PD-L1 Blockers: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Immune Checkpoints | Tocris Bioscience [tocris.com]

- 5. bio-techne.com [bio-techne.com]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. arp1.com [arp1.com]

- 8. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]

(D)-PPA 1: A D-Peptide Antagonist for PD-1/PD-L1 Blockade in Cancer Immunotherapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer immunotherapy has been revolutionized by the advent of immune checkpoint inhibitors, which disrupt the mechanisms tumors use to evade the host immune system. A key target in this field is the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling axis. The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to T-cell exhaustion and immune suppression. While monoclonal antibodies targeting this pathway have shown significant clinical success, there is a growing interest in the development of small-molecule and peptide-based inhibitors due to their potential for improved tumor penetration, lower immunogenicity, and reduced manufacturing costs. This technical guide provides a comprehensive overview of (D)-PPA 1, a promising d-peptide antagonist of the PD-1/PD-L1 interaction, for its application in cancer research and drug development. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its synthesis and evaluation, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic, hydrolysis-resistant d-peptide designed to potently and selectively inhibit the interaction between PD-1 and PD-L1. Composed of D-amino acids, this compound exhibits enhanced stability against proteolytic degradation compared to its L-peptide counterparts, a critical attribute for therapeutic peptides. Its primary mechanism of action is the direct binding to PD-L1, thereby preventing its engagement with the PD-1 receptor on activated T cells and reinvigorating the anti-tumor immune response.

Mechanism of Action

The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. In the tumor microenvironment, cancer cells upregulate PD-L1 on their surface. When PD-1-expressing T cells encounter these tumor cells, the binding of PD-1 to PD-L1 initiates a signaling cascade within the T cell that leads to the inhibition of T-cell receptor (TCR) signaling, reduced cytokine production, and ultimately, T-cell exhaustion. This allows the tumor to evade immune surveillance and proliferate.

This compound acts as a competitive antagonist by binding to PD-L1 at the interface where it would normally interact with PD-1. This steric hindrance prevents the formation of the PD-1/PD-L1 complex, effectively releasing the "brakes" on the T cells and restoring their cytotoxic function against cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogs in various preclinical studies.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to PD-L1 | 0.51 μM | Surface Plasmon Resonance (SPR) | [1] |

| Inhibitory Concentration (Flow Cytometry) | 1 mg/mL | Flow Cytometry | [1] |

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Dosage | Administration Route | Outcome | Reference |

| CT26 (Colon Carcinoma) | 2 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Significant tumor growth inhibition | [2] |

| MC38 (Colon Adenocarcinoma) | Not Specified | Not Specified | Significant inhibitory effect | [3] |

Table 3: In Vitro Efficacy of Glycosylated L-PPA 1 Analogs

| Compound | IC50 (PD-1/PD-L1 Inhibition) | Method | Reference |

| D-glu-L-PPA-1 | 75.5 μM | ELISA | [3] |

| D-gal-L-PPA-1 | 101.9 μM | ELISA | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro and in vivo experiments to evaluate its efficacy.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound, with the sequence (D-Asn)-(D-Tyr)-(D-Ser)-(D-Lys)-(D-Pro)-(D-Thr)-(D-Asp)-(D-Arg)-(D-Gln)-(D-Tyr)-(D-His)-(D-Phe), can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

-

Fmoc-D-Phe-Wang resin or a suitable resin for C-terminal acid peptides.

-

Fmoc-protected D-amino acids with appropriate side-chain protecting groups (e.g., Trt for Asn, Gln, His; tBu for Tyr, Ser, Thr, Asp; Boc for Lys; Pbf for Arg).

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

-

Deprotection solution: 20% piperidine in DMF.

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification.

-

Mass spectrometer for identity confirmation.

Protocol:

-

Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-D-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent D-amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using RP-HPLC.

-

Analysis: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.

In Vitro PD-1/PD-L1 Blockade Assay

This assay assesses the ability of this compound to block the interaction between PD-1 and PD-L1 using flow cytometry.

Materials:

-

PD-L1 expressing cancer cell line (e.g., murine CT26 or MC38 colon carcinoma cells).

-

This compound peptide.

-

Recombinant human PD-1-Fc chimera protein.

-

Fluorescently labeled anti-human Fc secondary antibody (e.g., FITC- or PE-conjugated).

-

Flow cytometer.

-

Cell culture medium and supplements.

-

FACS buffer (PBS with 2% FBS).

Protocol:

-

Cell Preparation: Culture the PD-L1 expressing cancer cells to 80-90% confluency. Harvest the cells and prepare a single-cell suspension.

-

Incubation with this compound: Aliquot approximately 1 x 10⁵ cells per well in a 96-well plate. Add varying concentrations of this compound (e.g., from 0.1 to 100 μM) to the cells and incubate for 1 hour at 4°C. Include a no-peptide control.

-

PD-1-Fc Binding: Add a constant concentration of recombinant human PD-1-Fc chimera protein to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the cells with FACS buffer. Add the fluorescently labeled anti-human Fc secondary antibody and incubate for 30 minutes at 4°C in the dark.

-

Flow Cytometry Analysis: Wash the cells again and resuspend in FACS buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity of the cells.

-

Data Analysis: The reduction in mean fluorescence intensity (MFI) in the presence of this compound compared to the no-peptide control indicates the blockade of the PD-1/PD-L1 interaction. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

-

6-8 week old female BALB/c mice.

-

CT26 colon carcinoma cells.

-

This compound peptide.

-

Sterile PBS or other suitable vehicle.

-

Calipers for tumor measurement.

Protocol:

-

Tumor Cell Inoculation: Subcutaneously inject 1 x 10⁶ CT26 cells in 100 μL of sterile PBS into the right flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice daily for tumor growth. When the tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration:

-

Treatment Group: Administer this compound at a dose of 2 mg/kg via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 7 days).

-

Control Group: Administer an equivalent volume of the vehicle (e.g., PBS) following the same schedule.

-

-

Monitoring: Measure the tumor volume using calipers every 2-3 days and calculate the volume using the formula: (length x width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: The study can be terminated when the tumors in the control group reach a predetermined size or if signs of excessive morbidity are observed. At the endpoint, tumors can be excised and weighed. The percentage of tumor growth inhibition can be calculated. Survival studies can also be conducted where the endpoint is animal death or euthanasia due to tumor burden.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

To understand the immunological effects of this compound, the composition of immune cells within the tumor microenvironment can be analyzed by flow cytometry.

Protocol:

-

Tumor Digestion: At the end of the in vivo study, excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.

-

Cell Staining: Stain the single-cell suspension with a panel of fluorescently labeled antibodies against immune cell markers, such as CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and FoxP3 (regulatory T cells).

-

Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentages and absolute numbers of different immune cell populations within the CD45+ gate.

-

Data Interpretation: An increase in the ratio of CD8+ T cells to regulatory T cells (Tregs) in the tumors of this compound-treated mice compared to the control group would indicate a favorable anti-tumor immune response.

Conclusion and Future Directions

This compound represents a promising class of d-peptide antagonists for cancer immunotherapy. Its ability to block the PD-1/PD-L1 interaction, coupled with its enhanced stability, makes it an attractive alternative to monoclonal antibodies. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and similar peptide-based immunotherapies. Future research should focus on optimizing the pharmacokinetic properties of this compound, exploring its efficacy in combination with other anti-cancer agents, and evaluating its safety and efficacy in more advanced preclinical models. The development of robust and scalable synthesis and purification processes will also be crucial for its potential clinical translation.

References

Unlocking the Potential of Immune Checkpoint Blockade: A Technical Guide to (D)-PPA 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. By targeting molecules that suppress anti-tumor immunity, these agents can unleash the body's own defenses to combat malignancies. A key pathway in this process is the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). This guide provides an in-depth technical overview of (D)-PPA 1, a novel D-peptide antagonist of the PD-1/PD-L1 interaction. This compound offers a promising alternative to monoclonal antibody-based therapies due to its resistance to hydrolysis and potential for improved tumor penetration. This document details the mechanism of action of this compound, provides a compilation of relevant quantitative data, and outlines key experimental protocols for its investigation. Furthermore, it includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this innovative therapeutic agent.

Introduction to this compound and Immune Checkpoint Blockade

The immune system possesses intrinsic mechanisms to prevent excessive activation and maintain self-tolerance. These "checkpoints" are often exploited by cancer cells to evade immune surveillance. The PD-1/PD-L1 axis is a critical immune checkpoint pathway. PD-1 is a receptor expressed on the surface of activated T cells, while PD-L1 is frequently upregulated on tumor cells.[1][2][3] The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T cell exhaustion and a dampened anti-tumor response.[1][2][3]

This compound is a D-peptide antagonist designed to disrupt the PD-1/PD-L1 interaction.[4] D-peptides are composed of D-amino acids, which are mirror images of the naturally occurring L-amino acids. This structural difference confers significant resistance to degradation by proteases, a major limitation of conventional peptide therapeutics.[5] this compound was identified using mirror-image phage display, a powerful technique for discovering D-peptide ligands against biological targets.[4] By binding to PD-L1, this compound prevents its interaction with PD-1, thereby blocking the inhibitory signal and restoring T cell-mediated anti-tumor immunity.[4]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the PD-1/PD-L1 interaction. It binds directly to the PD-L1 protein, occluding the binding site for PD-1. This steric hindrance prevents the formation of the PD-1/PD-L1 complex, thereby interrupting the downstream signaling cascade that leads to T cell suppression. The restoration of T cell activity allows for the recognition and elimination of tumor cells.

Below is a diagram illustrating the signaling pathway of PD-1/PD-L1 and the mechanism of action of this compound.

Caption: PD-1/PD-L1 signaling pathway and this compound inhibition.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity of this compound to PD-L1

| Parameter | Value | Method | Reference |

| Kd | 0.51 μM | Surface Plasmon Resonance (SPR) | [4] |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| PD-1/PD-L1 Blockade | CHO-K1 cells expressing human PD-L1 and Jurkat cells expressing human PD-1 | 1.0 mg/mL | Inhibition of PD-1/PD-L1 interaction | [6] |

| Cell Viability | CT26 | 3.125-100 μM | No direct cytotoxic effect | [6] |

Table 3: In Vivo Efficacy of this compound in a CT26 Syngeneic Mouse Model

| Treatment Group | Dosage | Administration Route | Outcome | Reference |

| This compound | 2 mg/kg, once daily for 7 days | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Inhibition of tumor growth and prolonged survival | [6] |

| This compound | 40 μ g/mouse in 200 μL, single dose | Intravenous (i.v.) | Tumor tissue targeting | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the investigation of this compound. These protocols are based on established methods and may require optimization for specific experimental conditions.

Synthesis and Purification of this compound

This compound is a D-peptide and can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected D-amino acids.

Materials:

-

Fmoc-D-amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Protocol:

-

Swell the Rink Amide resin in DMF for 30 minutes.

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin extensively with DMF and DCM.

-

Couple the first Fmoc-D-amino acid by dissolving it with HBTU and DIEA in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.

-

Wash the resin with DMF and DCM.

-

Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% DTT, 2.5% water) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the pellet.

-

Dissolve the crude peptide in a water/ACN mixture.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/ACN gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final this compound peptide.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of this compound to PD-L1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human or mouse PD-L1 protein

-

This compound peptide

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface by injecting a mixture of EDC and NHS.

-

Immobilize the recombinant PD-L1 protein onto the sensor surface via amine coupling. Aim for a response unit (RU) level that will provide a good signal-to-noise ratio.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound dilutions over the PD-L1-immobilized surface and a reference flow cell (without PD-L1).

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each this compound injection using a suitable regeneration solution (e.g., low pH glycine).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In Vitro PD-1/PD-L1 Blockade Assay (Flow Cytometry)

This assay assesses the ability of this compound to block the interaction between PD-1 and PD-L1 at the cellular level.

Materials:

-

A cell line engineered to express human PD-L1 (e.g., CHO-K1-hPD-L1)

-

A T cell line engineered to express human PD-1 and a reporter construct (e.g., Jurkat-hPD-1-NFAT-Luciferase) or primary activated T cells.

-

Recombinant human PD-1-Fc fusion protein

-

Fluorescently labeled secondary antibody against the Fc region

-

This compound

-

Flow cytometer

Protocol:

-

Culture the PD-L1 expressing cells to 80-90% confluency.

-

Harvest the cells and resuspend them in FACS buffer (PBS with 2% FBS).

-

Pre-incubate the PD-L1 expressing cells with varying concentrations of this compound for 30 minutes at 4°C.

-

Add the PD-1-Fc fusion protein to the cells and incubate for another 30 minutes at 4°C.

-

Wash the cells with FACS buffer to remove unbound protein.

-

Add the fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells again with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) to determine the extent of PD-1-Fc binding inhibition by this compound.

T Cell Activation and Cytokine Release Assay

This assay evaluates the functional consequence of PD-1/PD-L1 blockade by this compound, which should lead to enhanced T cell activation and cytokine production.

Materials:

-

Human or mouse peripheral blood mononuclear cells (PBMCs)

-

T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or specific antigen if using antigen-specific T cells)

-

Co-culture with PD-L1 expressing tumor cells (e.g., CT26)

-

This compound

-

ELISA kits for IFN-γ and IL-2

-

Flow cytometry antibodies for T cell activation markers (e.g., CD69, CD25)

Protocol:

-

Isolate PBMCs from healthy donor blood or mouse spleens.

-

Co-culture the PBMCs with PD-L1 expressing tumor cells at an appropriate effector-to-target ratio (e.g., 10:1).

-

Add T cell activation stimuli to the co-culture.

-

Treat the cells with varying concentrations of this compound.

-

Incubate the co-culture for 24-72 hours.

-

After incubation, collect the cell culture supernatant and measure the concentration of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.

-

Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD69, CD25).

-

Acquire data on a flow cytometer and analyze the percentage of activated T cells.

In Vivo Antitumor Efficacy in a CT26 Syngeneic Mouse Model

This in vivo model assesses the therapeutic efficacy of this compound in an immunocompetent mouse model.

Materials:

-

BALB/c mice

-

CT26 colon carcinoma cells

-

This compound

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 106 cells in 100 µL PBS) into the flank of BALB/c mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule and route of administration (e.g., 2 mg/kg, i.p., daily).

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Analyze the tumor growth curves and survival data to evaluate the antitumor efficacy of this compound.

Workflow and Logical Relationships

The investigation of this compound follows a logical progression from initial discovery to preclinical validation. The following diagram illustrates a typical workflow.

Caption: Experimental workflow for this compound investigation.

Conclusion

This compound represents a promising new modality for immune checkpoint blockade. Its D-peptide nature offers potential advantages in terms of stability and reduced immunogenicity compared to antibody-based therapies. The data presented in this guide demonstrate its ability to bind PD-L1, disrupt the PD-1/PD-L1 interaction, and mediate antitumor effects in preclinical models. The provided experimental protocols offer a framework for researchers to further investigate and characterize this and similar D-peptide-based immunotherapies. As our understanding of the tumor microenvironment and immune evasion mechanisms deepens, innovative approaches like the development of this compound will be crucial in expanding the arsenal of effective cancer treatments.

References

- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 3. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Protein-peptide Interaction by Surface Plasmon Resonance [agris.fao.org]

(D)-PPA 1: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D)-PPA 1 is a synthetic D-peptide antagonist designed to block the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway. This interaction is a critical mechanism by which cancer cells evade the host immune system. This compound has demonstrated the ability to disrupt this pathway, leading to the inhibition of tumor growth in preclinical models. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its synthesis, mechanism of action, and key preclinical findings. While detailed experimental protocols from the primary literature are not fully available in the public domain, this guide synthesizes the available information to present a thorough account of its foundational science.

Discovery and Rationale

This compound was first described by Chang and colleagues in a 2015 publication in Angewandte Chemie International Edition. The rationale for its development stems from the established success of antibody-based immune checkpoint inhibitors. The discovery aimed to create a smaller, peptide-based antagonist that could offer advantages over monoclonal antibodies, such as improved tissue penetration and lower manufacturing costs. The use of D-amino acids in the peptide sequence, D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}, was a deliberate design choice to confer resistance to hydrolysis by endogenous proteases, thereby increasing its biological stability.[1][2][3]

Synthesis

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (General Overview)

While the specific, detailed protocol for this compound from the primary literature is not publicly available, a general Fmoc-based SPPS protocol is as follows:

-

Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF to expose the free amine.

-

Amino Acid Coupling: The first D-amino acid, with its alpha-amino group protected by Fmoc and its side chain protected by an acid-labile group, is activated using a coupling reagent (e.g., HATU) and coupled to the resin.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent D-amino acid in the sequence: D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}.[1][2][3]

-

Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Mechanism of Action and In Vitro Efficacy

This compound functions as an antagonist of the PD-1/PD-L1 interaction. It is reported to bind to PD-L1, thereby preventing its engagement with the PD-1 receptor on T cells.[3][4] This blockade is hypothesized to restore T-cell-mediated anti-tumor immunity.

Signaling Pathway

The proposed mechanism of action involves the interruption of the PD-1 signaling cascade, which normally inhibits T-cell activation.

Caption: PD-1/PD-L1 signaling and the inhibitory action of this compound.

Quantitative Data: In Vitro

| Parameter | Value | Target | Method |

| Binding Affinity (Kd) | 0.51 μM | PD-L1 | Not specified |

Table 1: In Vitro Activity of this compound.[1][3][4]

Experimental Protocols: Binding and Functional Assays (General Overview)

Detailed protocols for the specific assays used to characterize this compound are not available. However, standard methods to assess PD-1/PD-L1 interaction inhibitors include:

-

Competitive ELISA: Recombinant PD-L1 is coated on a microplate, followed by the addition of this compound at various concentrations and a fixed concentration of biotinylated recombinant PD-1. The degree of PD-1 binding is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. A decrease in signal indicates inhibition of the PD-1/PD-L1 interaction by this compound.

-

Cell-Based Assays: Co-culture systems of PD-L1-expressing tumor cells and PD-1-expressing T cells (or an engineered reporter cell line) are used. The functional output, such as T-cell proliferation or cytokine production (e.g., IL-2, IFN-γ), is measured in the presence and absence of this compound. An increase in T-cell activity indicates that this compound is effectively blocking the inhibitory signal.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a syngeneic mouse model of colon carcinoma.

Quantitative Data: In Vivo

| Animal Model | Tumor Type | Treatment | Dosing | Outcome |

| BALB/c mice | CT26 colon carcinoma | This compound | 2 mg/kg, s.c. or i.p., once daily for 7 days | Inhibition of tumor growth |

Table 2: In Vivo Efficacy of this compound.[1][5]

Experimental Protocol: Syngeneic Mouse Model (General Overview)

While the exact protocol from the original study is not detailed, a typical workflow for this type of experiment is as follows:

-

Tumor Cell Culture: CT26 colon carcinoma cells are cultured in appropriate media.

-

Tumor Implantation: A specific number of CT26 cells are subcutaneously injected into the flank of immunocompetent BALB/c mice.

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound at the specified dose and schedule. The control group typically receives a vehicle control.

-

Endpoint Analysis: Tumor growth is monitored throughout the study. At the end of the experiment, tumors may be excised and weighed. Survival of the animals may also be monitored.

Caption: A generalized workflow for in vivo efficacy testing of this compound.

Pharmacokinetics and Toxicology

There is currently no publicly available information on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or the toxicology of this compound. Such studies are essential for the further development of any therapeutic candidate and would typically involve in vitro assays (e.g., plasma stability, metabolic stability in liver microsomes) and in vivo studies in animal models to determine parameters such as half-life, clearance, and potential off-target toxicities.

Conclusion and Future Directions

This compound is a promising D-peptide antagonist of the PD-1/PD-L1 pathway that has demonstrated target engagement and anti-tumor efficacy in preclinical models. Its peptide nature and resistance to hydrolysis make it an interesting candidate for further development. However, a comprehensive understanding of its development history is limited by the lack of detailed, publicly available experimental protocols and the absence of data on its pharmacokinetic and toxicological properties. Future research should focus on elucidating these aspects to fully assess its potential as a therapeutic agent for cancer immunotherapy. The exploration of modified versions and its use in drug conjugates also represent viable avenues for continued investigation.

References

- 1. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TIGIT and PD-L1 co-blockade promotes clonal expansion of multipotent, non-exhausted antitumor T cells by facilitating co-stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

In Vivo Efficacy of (D)-PPA 1 in Syngeneic Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of (D)-PPA 1, a D-peptide antagonist of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, in syngeneic mouse models. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows.

Introduction

This compound is a novel, hydrolysis-resistant D-peptide developed to disrupt the PD-1/PD-L1 immune checkpoint pathway, a critical mechanism of immune evasion in cancer.[1][2] By blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, this compound aims to restore anti-tumor immunity.[1][2] Its D-peptide nature confers significant resistance to enzymatic degradation, a common challenge with peptide-based therapeutics.[3] This guide focuses on the preclinical in vivo validation of this compound's anti-tumor activity in immunocompetent syngeneic mouse models, which are essential for evaluating immunotherapies.

Mechanism of Action: PD-1/PD-L1 Blockade

The interaction between PD-1, an inhibitory receptor expressed on activated T cells, and its ligand PD-L1, often upregulated on tumor cells, leads to the suppression of T-cell-mediated anti-tumor responses.[4][5] this compound acts as a direct antagonist to this interaction.

In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of this compound has been demonstrated in the CT26 syngeneic mouse model.[1]

Data Presentation

The following tables summarize the quantitative data on the in vivo efficacy of this compound in the CT26 colon carcinoma model.

| Treatment Group | Dosage | Administration Route | Duration | Tumor Growth Outcome | Survival Outcome |

| Vehicle Control | N/A | s.c. or i.p. | 7-12 days | Uninhibited | N/A |

| This compound | 2 mg/kg | s.c. (peritumoral) | 7 days | Inhibited | N/A |

| This compound | 2 mg/kg | i.p. | 7 days | Inhibited | N/A |

| This compound | 2 mg/kg | i.p. | 12 days | Inhibited | Prolonged |

Table 1: Summary of this compound Efficacy in CT26 Syngeneic Mouse Model [1]

Note: Specific quantitative values for tumor volume and survival prolongation from the primary literature were not available in the public domain at the time of this guide's compilation. The outcomes are based on the published descriptions of the experimental results.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. The following protocol is based on the published research on this compound.[1]

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Animal Model:

-

Species: Mouse

-

Strain: BALB/c

-

Tumor Model: CT26 colon carcinoma (syngeneic)

Tumor Cell Culture and Implantation:

-

CT26 cells are cultured in appropriate media until they reach the desired confluency.

-

Cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS).

-

A total of 1 x 106 CT26 cells are subcutaneously injected into the flank of each BALB/c mouse.

-

Tumor growth is monitored regularly using calipers.

Treatment Regimen:

-

Once tumors reach a palpable size (e.g., ~50-100 mm³), mice are randomized into treatment and control groups.

-

This compound Treatment Groups:

-

Subcutaneous (s.c.) administration: 2 mg/kg of this compound is administered daily around the tumor for 7 days.

-

Intraperitoneal (i.p.) administration: 2 mg/kg of this compound is administered daily for 7 or 12 days.

-

-

Vehicle Control Group: Mice receive injections of the vehicle solution (e.g., PBS) following the same schedule and route as the treatment groups.

Efficacy Endpoints:

-

Tumor Growth: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using the formula: (length x width²)/2.

-

Survival: Mice are monitored daily, and survival is recorded. The study endpoint is typically reached when tumors exceed a certain size or when mice show signs of distress, according to institutional animal care and use committee (IACUC) guidelines.

Conclusion

This compound demonstrates promising anti-tumor efficacy in the CT26 syngeneic mouse model, a well-established platform for immuno-oncology research.[1] The D-peptide's ability to inhibit tumor growth and prolong survival underscores its potential as a novel cancer immunotherapy.[1] The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the preclinical evaluation of this compound and similar PD-1/PD-L1 pathway inhibitors. Further studies are warranted to explore its efficacy in a broader range of syngeneic models and to elucidate the detailed immunological changes within the tumor microenvironment following treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Blocking of the PD-1/PD-L1 Interaction by a D-Peptide Antagonist for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide drugs: a new direction in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Harnessing Glycosylation to Enhance the Efficacy of (D)-PPA-1 Derivatives as PD-1/PD-L1 Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The strategic modification of peptide-based therapeutics through glycosylation presents a promising avenue for improving their pharmacological properties. This guide delves into the core principles and practical applications of glycosylation in the context of (D)-PPA-1 derivatives, a class of molecules designed to disrupt the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling axis, a critical pathway in cancer immunotherapy. By leveraging insights from recent research, this document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel glycosylated (D)-PPA-1 analogs.

Introduction to (D)-PPA-1 and the Role of Glycosylation

(D)-PPA-1 is a peptide-based inhibitor that targets the PD-1/PD-L1 interaction, a key immune checkpoint that cancer cells often exploit to evade immune surveillance.[1] While promising, peptide therapeutics can face challenges related to stability, solubility, and in vivo efficacy. Glycosylation, the enzymatic attachment of glycans (sugars) to proteins or peptides, is a post-translational modification that can significantly influence these properties.[1] In the context of (D)-PPA-1, the introduction of sugar moieties offers a strategy to potentially enhance binding affinity, improve pharmacokinetic profiles, and ultimately, bolster anti-tumor immune responses.[1]

Recent studies have explored the synthesis of L-type peptide analogs of (D)-PPA-1, subsequently modified with D-glucose (D-glu) and D-galactose (D-gal) to yield the glycopeptides D-glu-LPPA-1 and D-gal-LPPA-1.[1][2][3] These derivatives have demonstrated significant potential as PD-1/PD-L1 blockers, with notable improvements in biological activity.[1][2][3]

Quantitative Analysis of Glycosylated (D)-PPA-1 Derivative Efficacy

The inhibitory activity of the glycosylated peptides against the PD-1/PD-L1 interaction was quantified to determine their half-maximal inhibitory concentrations (IC50). The results are summarized in the table below.

| Compound | IC50 (µM) |

| D-glu-LPPA-1 | 75.5 |

| D-gal-LPPA-1 | 101.9 |

| Table 1: In vitro inhibitory activity of glycosylated LPPA-1 derivatives against the PD-1/PD-L1 interaction.[1][2][3] |

These findings indicate that both glycosylated derivatives effectively inhibit the PD-1/PD-L1 interaction in the micromolar range.[1][2][3]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and advancement of these findings.

1. Solid-Phase Peptide Synthesis and Glycosylation:

The foundational L-type peptide, LPPA-1 (sequence: Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe), was synthesized utilizing Fmoc solid-phase peptide synthesis.[1] Following synthesis, the peptide was independently glycosylated with D-glucose and D-galactose to produce D-glu-LPPA-1 and D-gal-LPPA-1, respectively.[1] The final products were confirmed by mass spectrometry.[1]

2. In Vitro T-Cell Functionality Assay:

To assess the ability of the glycopeptides to restore T-cell function, a Jurkat cell coculture assay was performed.[1]

-

Cell Lines: Jurkat T-cells (pre-stimulated with PHA and PMA) and CHO-K1 cells overexpressing human PD-L1 (CHO-K1-hPD-L1) were used.

-

Treatment: The peptides were cocultured with the Jurkat and CHO-K1-hPD-L1 cells. OPBP-1 was used as a positive control.

-

Endpoint: The secretion of Interleukin-2 (IL-2) by CD45+ Jurkat T-cells was measured.[1]

The results from this assay showed that at a concentration of 100 µM, D-gal-LPPA-1 significantly stimulated IL-2 secretion by Jurkat T-cells, to a greater extent than the positive control.[1]

3. In Vivo Tumor Model Studies:

The anti-tumor efficacy of D-gal-LPPA-1 was evaluated in an MC38 tumor-bearing mouse model.[1][3]

-

Model: C57BL/6 mice were subcutaneously implanted with MC38 colon adenocarcinoma cells.

-

Treatment: Once tumors were established, mice were treated with D-gal-LPPA-1.

-

Endpoints: Tumor growth inhibition was monitored.[1][3] Additionally, the abundance and functionality of CD8+ T-cells in the tumor microenvironment, lymph nodes, and spleen were assessed by measuring the secretion of interferon-gamma (IFN-γ).[1][3]

The in vivo studies revealed that D-gal-LPPA-1 significantly suppressed tumor progression.[1][3] This was accompanied by a notable increase in the population of CD8+ T-cells and the proportion of IFN-γ-secreting CD8+ T-cells within the tumor, lymph nodes, and spleen.[1][3]

Visualizing the Mechanism and Workflow

Signaling Pathway

The following diagram illustrates the mechanism of action of the glycosylated (D)-PPA-1 derivatives in blocking the PD-1/PD-L1 signaling pathway, thereby restoring T-cell anti-tumor activity.

Figure 1: Mechanism of PD-1/PD-L1 Inhibition by Glycosylated (D)-PPA-1 Derivatives.

Experimental Workflow

The logical flow from the synthesis of the glycosylated peptides to their in vivo evaluation is depicted in the following diagram.

Figure 2: Overall Experimental Workflow for the Evaluation of Glycosylated (D)-PPA-1 Derivatives.

Conclusion

The glycosylation of (D)-PPA-1 derivatives, specifically the development of D-glu-LPPA-1 and D-gal-LPPA-1, represents a significant step forward in the design of novel PD-1/PD-L1 inhibitors.[1] The presented data and methodologies underscore the potential of this approach to enhance the anti-tumor immune response.[1][3] In particular, D-gal-LPPA-1 has demonstrated a pronounced ability to restore T-cell functionality and inhibit tumor growth in preclinical models, positioning it as a strong candidate for further development.[1][3] This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore and expand upon the use of glycosylation to improve the efficacy of peptide-based immunotherapies.

References

- 1. Development of Glycosylation-Modified DPPA-1 Compounds as Innovative PD-1/PD-L1 Blockers: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.mpu.edu.mo [research.mpu.edu.mo]

- 3. Development of Glycosylation-Modified DPPA-1 Compounds as Innovative PD-1/PD-L1 Blockers: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (D)-PPA 1 in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion is the upregulation of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), on tumor cells. The interaction of PD-L1 with its receptor, Programmed Death-1 (PD-1), on activated T cells leads to T cell exhaustion and a suppressed anti-tumor immune response. (D)-PPA 1 is a novel, hydrolysis-resistant D-peptide antagonist designed to disrupt the PD-1/PD-L1 interaction, thereby reactivating the host's immune system to combat cancer. This technical guide provides an in-depth overview of the core principles of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.

Mechanism of Action

This compound functions as a direct inhibitor of the PD-1/PD-L1 immune checkpoint. Unlike monoclonal antibodies, this compound is a small D-peptide, which confers resistance to proteolytic degradation and potentially offers a different pharmacokinetic and safety profile. It binds with high affinity to PD-L1, sterically hindering its interaction with PD-1 on T cells.[1][2] This blockade abrogates the inhibitory signal, leading to the restoration of T cell effector functions, including proliferation, cytokine production, and cytotoxicity against tumor cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) to PD-L1 | 0.51 μM | Surface Plasmon Resonance | [2] |

| In Vitro PD-1/PD-L1 Blockade | Effective at 1 mg/mL | Flow Cytometry | [2] |

Table 1: In Vitro Activity of this compound

| Animal Model | Treatment Regimen | Outcome | Reference |

| CT26 Colon Carcinoma | 2 mg/kg, s.c. or i.p., daily for 7 days | Significant inhibition of tumor growth and prolonged survival | [1] |

| Glioma | Nanoparticle formulation | Inhibition of tumor growth | [3][4] |

Table 2: In Vivo Efficacy of this compound

| Cell Type | Parameter | Effect of this compound | Model System | Reference |

| CD4+ T cells | Proliferation (Ki67+) | Increased | Sepsis model | [5] |

| CD8+ T cells | Proliferation (Ki67+) | Increased | Sepsis model | [5] |

| CD4+ T cells | 2B4 Expression | Decreased | Sepsis model | [5] |

| CD8+ T cells | 2B4 Expression | Decreased | Sepsis model | [5] |

| CD4+ T cells | Tim-3 Expression | Decreased | Sepsis model | [5] |

| CD8+ T cells | Tim-3 Expression | Decreased | Sepsis model | [5] |

Table 3: Immunomodulatory Effects of this compound on T cells

Modulation of the Tumor Microenvironment

The anti-tumor activity of this compound extends beyond the direct reactivation of T cells. By blocking the PD-1/PD-L1 axis, this compound is expected to induce a cascade of changes within the TME, shifting it from an immunosuppressive to an immunopermissive state.

Reversal of T Cell Exhaustion

Chronic antigen exposure in the TME leads to T cell exhaustion, characterized by the upregulation of multiple inhibitory receptors, including PD-1, Tim-3, and 2B4, and a progressive loss of effector functions.[6][7] Studies have shown that (D)PPA-1 can reduce the expression of Tim-3 and 2B4 on T cells, suggesting a reversal of the exhausted phenotype.[5]

Enhancement of Cytokine Production

Activated T cells release pro-inflammatory cytokines that are crucial for a robust anti-tumor response. The blockade of PD-1 signaling is known to enhance the production of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[8] IFN-γ has pleiotropic effects, including the upregulation of MHC molecules on tumor cells, making them more visible to the immune system, and the activation of other immune cells. IL-2 is a critical growth factor for T cell proliferation and survival.

Impact on Other Immune Cells

The effects of this compound are not limited to T cells. The restoration of T cell function can indirectly influence other immune cell populations within the TME.

-

Dendritic Cells (DCs): Activated T cells, through the release of IFN-γ, can enhance the antigen-presenting capacity of DCs, leading to a positive feedback loop of T cell activation.[9]

-

Myeloid-Derived Suppressor Cells (MDSCs): The immunosuppressive functions of MDSCs are a major obstacle to effective immunotherapy.[10][11] While direct effects of this compound on MDSCs have not been reported, the restoration of T cell activity may help to overcome MDSC-mediated suppression.

Anti-Angiogenic Effects

Recent evidence suggests a potential role for this compound in modulating tumor angiogenesis. A study utilizing a nanoparticle formulation of this compound demonstrated an inhibitory effect on tumor vasculature.[3][4] This suggests that beyond its immunomodulatory role, this compound may also exert direct or indirect effects on the tumor vasculature, further contributing to its anti-cancer activity.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the action of this compound.

References

- 1. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 2. arp1.com [arp1.com]

- 3. PD-1/PD-L1 pathway and angiogenesis dual recognizable nanoparticles for enhancing chemotherapy of malignant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PD-1/PD-L1 pathway and angiogenesis dual recognizable nanoparticles for enhancing chemotherapy of malignant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular Cytokine Staining Protocol [anilocus.com]

- 6. Targeting Tim-3 and PD-1 pathways to reverse T cell exhaustion and restore anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of tumor necrosis factor alpha and interferon gamma in interleukin-2-treated melanoma patients: correlation with clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Frontiers | Myeloid-Derived Suppressor Cells Hinder the Anti-Cancer Activity of Immune Checkpoint Inhibitors [frontiersin.org]

- 11. Anti-PD-L1 efficacy can be enhanced by inhibition of myeloid derived suppressor cells with a selective inhibitor of PI3Kδ/γ - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of (D)-PPA 1: A D-Peptide Antagonist Targeting the PD-1/PD-L1 Axis in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer treatment. The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical axis in tumor immune evasion. Blockade of this interaction has demonstrated significant clinical efficacy across a range of malignancies. This technical guide explores the therapeutic potential of (D)-PPA 1, a novel D-peptide antagonist designed to disrupt the PD-1/PD-L1 interaction. This compound offers a promising alternative to monoclonal antibody-based therapies, with potential advantages in terms of tissue penetration, reduced immunogenicity, and manufacturing costs. This document provides a comprehensive overview of the preclinical data available for this compound, details on relevant experimental methodologies, and a visualization of the targeted signaling pathway.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic D-peptide developed to act as a potent inhibitor of the PD-1/PD-L1 immune checkpoint.[1][2][3] Unlike traditional monoclonal antibodies, this compound is a small molecule, a characteristic that may confer advantages in penetrating the tumor microenvironment. Its D-amino acid composition provides resistance to proteolytic degradation, enhancing its in vivo stability.[1][2]

The primary mechanism of action of this compound is the disruption of the binding between PD-1, expressed on activated T cells, and PD-L1, often overexpressed on tumor cells.[1][2][3] The interaction between PD-1 and PD-L1 delivers an inhibitory signal to T cells, leading to their exhaustion and an impaired anti-tumor immune response.[4][5][6][7] By blocking this interaction, this compound aims to restore T cell function, thereby enabling the immune system to recognize and eliminate cancer cells.[1][2][3]

Preclinical Data on this compound

The preclinical evaluation of this compound has demonstrated its potential as a cancer immunotherapeutic agent. The available quantitative data is summarized below.

| Parameter | Value | Cancer Model | Reference |

| Binding Affinity (Kd) | 0.51 μM | In vitro (to PD-L1) | [1][2] |

| In vivo Efficacy | |||

| Tumor Growth Inhibition | Significant inhibition | CT26 colon carcinoma | [2] |

| Survival | Prolonged survival | CT26 colon carcinoma | [2] |

Further quantitative data on tumor growth inhibition percentages and efficacy in other cancer models are limited in publicly available literature.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, based on standard methodologies in the field of immuno-oncology, the following outlines the likely experimental approaches.

In Vitro PD-1/PD-L1 Blockade Assay

This assay is crucial to confirm the ability of this compound to disrupt the interaction between PD-1 and PD-L1.

-

Principle: A cell-based assay where one cell line expresses PD-1 and another expresses PD-L1. The interaction is detected, and the ability of this compound to inhibit this interaction is quantified.

-

Protocol Outline:

-

Cell Lines: Use a stable cell line expressing human PD-1 (e.g., Jurkat-PD-1) and a cell line expressing human PD-L1 (e.g., CHO-PD-L1).

-

Labeling: Label one of the cell lines with a fluorescent dye (e.g., Calcein AM).

-

Co-incubation: Co-incubate the two cell lines in the presence of varying concentrations of this compound or a control peptide.

-

Flow Cytometry: Analyze the cell mixture by flow cytometry to quantify the percentage of cell-cell conjugates. A decrease in conjugate formation in the presence of this compound indicates blockade of the PD-1/PD-L1 interaction.

-

T-Cell Activation Assay

This assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell activity.

-

Principle: T-cells are co-cultured with target cells expressing PD-L1 and a T-cell receptor (TCR) stimulus. The production of cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), is measured as an indicator of T-cell activation.

-

Protocol Outline:

-

Effector Cells: Isolate human or murine T-cells from peripheral blood mononuclear cells (PBMCs).

-

Target Cells: Use a cancer cell line that endogenously expresses PD-L1 and the appropriate Major Histocompatibility Complex (MHC) for the chosen T-cells.

-

Stimulation: Provide a TCR stimulus, such as an anti-CD3 antibody or a specific peptide antigen.

-

Treatment: Add varying concentrations of this compound or a control peptide to the co-culture.

-

Cytokine Measurement: After an appropriate incubation period (e.g., 24-72 hours), collect the supernatant and measure cytokine levels using ELISA or a multiplex cytokine assay. Intracellular cytokine staining followed by flow cytometry can also be performed.

-

In Vivo Tumor Model Studies

Animal models are essential for evaluating the anti-tumor efficacy and safety profile of this compound.

-

Principle: Syngeneic mouse models with intact immune systems are used. Tumor cells are implanted, and upon tumor establishment, mice are treated with this compound. Tumor growth and survival are monitored.

-

Protocol Outline:

-

Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6) appropriate for the chosen tumor cell line.

-

Tumor Cell Implantation: Subcutaneously inject a known number of tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma, or 4T1 breast cancer cells) into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule. Include a vehicle control group and potentially a positive control group (e.g., anti-PD-1 or anti-PD-L1 antibody).

-

Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.

-